molecular formula C21H31N3O4S2 B360367 N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide CAS No. 1014083-93-2

N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide

Cat. No.: B360367
CAS No.: 1014083-93-2
M. Wt: 453.6g/mol
InChI Key: QSDQALAEPFICRM-NNBQYGFHSA-N
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Description

N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenylsulfonyl group, and a pyrrolidinylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylsulfonyl group, and the attachment of the pyrrolidinylcarbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl-containing compounds, such as:

  • N-propyl-N-methylpiperidinium bis(fluorosulfonyl)imide
  • 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide

Uniqueness

N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1014083-93-2

Molecular Formula

C21H31N3O4S2

Molecular Weight

453.6g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C21H31N3O4S2/c1-29-15-11-19(21(26)23-12-5-6-13-23)22-20(25)17-8-7-14-24(16-17)30(27,28)18-9-3-2-4-10-18/h2-4,9-10,17,19H,5-8,11-16H2,1H3,(H,22,25)/t17?,19-/m0/s1

InChI Key

QSDQALAEPFICRM-NNBQYGFHSA-N

SMILES

CSCCC(C(=O)N1CCCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3

Isomeric SMILES

CSCC[C@@H](C(=O)N1CCCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CSCCC(C(=O)N1CCCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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